

# theoretical molecular weight of m-PEG3-ONHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	m-PEG3-ONHBoc	
Cat. No.:	B609248	Get Quote

## In-Depth Technical Guide: m-PEG3-ONHBoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical molecular weight and associated physicochemical properties of **m-PEG3-ONHBoc**, a methoxy-terminated polyethylene glycol (PEG) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing PEG linkers in their work.

### Core Compound: m-PEG3-ONHBoc

**m-PEG3-ONHBoc** is a discrete PEG (dPEG®) reagent characterized by a methoxy-terminated triethylene glycol chain linked to a Boc-protected hydroxylamine. The defined structure and molecular weight of dPEG® linkers are critical for the precise control of the physicochemical properties of bioconjugates, such as those used in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Boc protecting group can be removed under acidic conditions to reveal a reactive hydroxylamine, which can then be conjugated to molecules containing carbonyl groups (aldehydes or ketones) to form a stable oxime linkage.

# **Physicochemical and Quantitative Data**

The key quantitative data for **m-PEG3-ONHBoc** are summarized in the table below. This information is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.



Property	Value	
Chemical Formula	C12H25NO6	
Theoretical Molecular Weight	279.33 g/mol [1]	
Exact Mass	279.1682 u[1]	
IUPAC Name	tert-butyl (2-(2-(2- methoxyethoxy)ethoxy)ethoxy)carbamate[1]	
CAS Number	1835759-87-9[1]	
Elemental Analysis	C: 51.60%, H: 9.02%, N: 5.01%, O: 34.37%[1]	

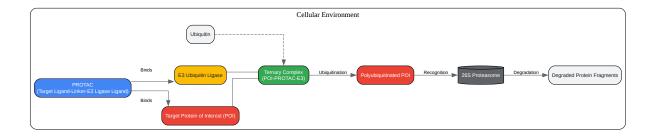
# Role in Drug Development and Bioconjugation

PEG linkers, such as **m-PEG3-ONHBoc**, are integral components in modern therapeutic modalities. The hydrophilic nature of the PEG chain can enhance the aqueous solubility and improve the pharmacokinetic profile of conjugated molecules.

### **Application in PROTACs**

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The defined length and flexibility of the m-PEG3 linker can be optimized to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.





Click to download full resolution via product page

PROTAC-mediated protein degradation pathway.

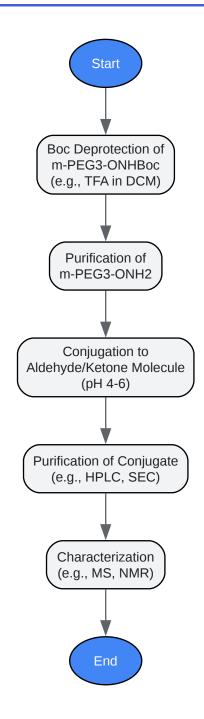
## **Experimental Protocols**

While a specific synthesis protocol for **m-PEG3-ONHBoc** is proprietary to its manufacturers, a general experimental workflow for the conjugation of a deprotected m-PEG3-ONH2 linker to an aldehyde-containing molecule is outlined below.

### **General Conjugation Workflow**

This protocol describes the formation of an oxime bond between the hydroxylamine of the deprotected PEG linker and a carbonyl group on a target molecule.





Click to download full resolution via product page

General experimental workflow for conjugation.

#### Materials:

- m-PEG3-ONHBoc
- Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))



- Aldehyde or ketone-containing target molecule
- Reaction buffer (e.g., acetate buffer, pH 4.5)
- Purification system (e.g., HPLC, Size-Exclusion Chromatography)
- Analytical instruments (e.g., Mass Spectrometer, NMR)

#### Procedure:

- Deprotection: The Boc protecting group is removed from **m-PEG3-ONHBoc** using an appropriate acidic condition, such as treatment with TFA in DCM. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
- Purification of Deprotected Linker: The resulting m-PEG3-ONH2 is purified to remove the deprotection reagent and any byproducts.
- Conjugation Reaction: The purified m-PEG3-ONH2 is reacted with the aldehyde or ketonecontaining target molecule in a suitable buffer at a slightly acidic pH (typically pH 4-6) to facilitate oxime bond formation.
- Purification of the Conjugate: The final conjugate is purified to remove any unreacted starting materials.
- Characterization: The identity and purity of the final conjugate are confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. medkoo.com [medkoo.com]



 To cite this document: BenchChem. [theoretical molecular weight of m-PEG3-ONHBoc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609248#theoretical-molecular-weight-of-m-peg3-onhboc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com